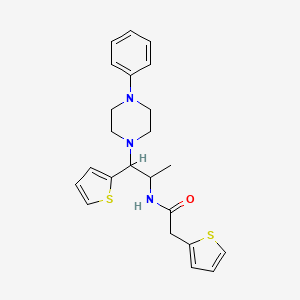
N-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-2-(thiophen-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(4-Phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]-2-(thiophen-2-yl)acetamide is a complex organic compound that features a piperazine ring substituted with a phenyl group and a thiophene ring
Preparation Methods
The synthesis of N-[1-(4-Phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]-2-(thiophen-2-yl)acetamide typically involves multiple steps. One common synthetic route includes the alkylation of 4-phenylpiperazine with a thiophene-containing alkyl halide, followed by acylation with a thiophene-containing acyl chloride. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine to facilitate the reactions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can target the carbonyl groups.
Substitution: The phenyl and thiophene rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to ensure the desired transformations .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a ligand for certain biological receptors, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of N-[1-(4-Phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission. This action is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s .
Comparison with Similar Compounds
Similar compounds include other piperazine derivatives and thiophene-containing molecules. For example:
N-Phenyl-2-(4-phenylpiperazin-1-yl)acetamide: This compound also features a piperazine ring but lacks the thiophene groups, which may result in different biological activities.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound has been studied for its acetylcholinesterase inhibitory activity, similar to N-[1-(4-Phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]-2-(thiophen-2-yl)acetamide.
The uniqueness of N-[1-(4-Phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]-2-(thiophen-2-yl)acetamide lies in its dual presence of piperazine and thiophene rings, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C23H27N3OS2 |
|---|---|
Molecular Weight |
425.6 g/mol |
IUPAC Name |
N-[1-(4-phenylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C23H27N3OS2/c1-18(24-22(27)17-20-9-5-15-28-20)23(21-10-6-16-29-21)26-13-11-25(12-14-26)19-7-3-2-4-8-19/h2-10,15-16,18,23H,11-14,17H2,1H3,(H,24,27) |
InChI Key |
KXPDHYPHPNQWGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=CC=C3)NC(=O)CC4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















